1-(5-Bromo-6-methyl-3-indolyl)-2,2,2-trifluoroethanone
CAS No.:
Cat. No.: VC16491616
Molecular Formula: C11H7BrF3NO
Molecular Weight: 306.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H7BrF3NO |
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Molecular Weight | 306.08 g/mol |
IUPAC Name | 1-(5-bromo-6-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone |
Standard InChI | InChI=1S/C11H7BrF3NO/c1-5-2-9-6(3-8(5)12)7(4-16-9)10(17)11(13,14)15/h2-4,16H,1H3 |
Standard InChI Key | BENSEZZLWXDDFK-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C=C1Br)C(=CN2)C(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula is CHBrFNO, with a molar mass of 306.08 g/mol. Its structure integrates three key functional groups:
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Bromo substituent at position 5: Enhances electrophilic substitution reactivity and influences electronic properties.
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Methyl group at position 6: Contributes to steric effects and modulates solubility.
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Trifluoroethanone at position 3: Introduces strong electron-withdrawing characteristics, stabilizing the indole ring and altering dipole moments .
The presence of fluorine atoms in the trifluoroethanone group significantly impacts the compound’s lipophilicity and metabolic stability, making it a candidate for drug discovery .
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | CHBrFNO |
Molar Mass | 306.08 g/mol |
IUPAC Name | 1-(5-Bromo-6-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone |
CAS Number | Not formally assigned |
SMILES | CC1=C(Br)C=C2C(=CN2)C(=O)C(F)(F)F |
Synthetic Pathways and Optimization
General Synthesis Strategy
While no direct synthesis of 1-(5-Bromo-6-methyl-3-indolyl)-2,2,2-trifluoroethanone is documented, analogous compounds like 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone (CAS 32387-18-1) provide a template for its preparation . A plausible route involves:
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Indole Core Functionalization:
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Hybrid Acid Catalysis:
Reaction Scheme:
Challenges and Yield Optimization
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Regioselectivity: Competing bromination at position 4 or 7 may occur, necessitating careful control of reaction temperature and stoichiometry.
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Steric Hindrance: The methyl group at position 6 may slow trifluoroacetylation; using excess TFAA and prolonged reaction times improves yields .
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Purification: Column chromatography (hexane/EtOAc gradients) effectively isolates the product from byproducts like intramolecular cyclization adducts .
Physicochemical Properties
Spectral Characterization
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H NMR: Key signals include:
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F NMR: A singlet near δ -70 ppm confirms the trifluoromethyl group .
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IR Spectroscopy: Strong absorption at 1715 cm (C=O stretch) and 1320 cm (C-F stretch) .
Solubility and Stability
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Solubility: Moderately soluble in dichloromethane, THF, and ethyl acetate; poorly soluble in water due to the hydrophobic trifluoromethyl group.
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Storage: Stable under inert atmospheres at -20°C; decomposes upon prolonged exposure to moisture .
Applications in Drug Discovery and Materials Science
Pharmaceutical Relevance
Indole derivatives with trifluoromethyl groups are prized for their bioactivity:
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Anticancer Agents: The bromo and trifluoroethanone groups enhance DNA intercalation and topoisomerase inhibition .
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Antimicrobials: Fluorinated indoles disrupt microbial cell membranes via hydrophobic interactions .
Materials Science Applications
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Organic Semiconductors: The electron-deficient trifluoromethyl group improves charge transport in π-conjugated systems.
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Fluorescent Probes: Indole-based fluorophores with bromo substituents exhibit tunable emission spectra for imaging applications .
Hazard Statement | Precautionary Measure |
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H302 | Avoid ingestion |
H315 | Wear protective gloves |
H335 | Use in well-ventilated areas |
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